Prolyl-Glutamine
CAS No.: 18668-08-1
Cat. No.: VC21279583
Molecular Formula: C10H17N3O4
Molecular Weight: 243.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18668-08-1 |
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Molecular Formula | C10H17N3O4 |
Molecular Weight | 243.26 g/mol |
IUPAC Name | (2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid |
Standard InChI | InChI=1S/C10H17N3O4/c11-8(14)4-3-7(10(16)17)13-9(15)6-2-1-5-12-6/h6-7,12H,1-5H2,(H2,11,14)(H,13,15)(H,16,17)/t6-,7-/m0/s1 |
Standard InChI Key | SHAQGFGGJSLLHE-BQBZGAKWSA-N |
Isomeric SMILES | C1C[C@H]([NH2+]C1)C(=O)N[C@@H](CCC(=O)N)C(=O)[O-] |
SMILES | C1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)O |
Canonical SMILES | C1CC([NH2+]C1)C(=O)NC(CCC(=O)N)C(=O)[O-] |
Introduction
Chemical Structure and Properties
Structural Features
The three-dimensional structure of Prolyl-Glutamine can be analyzed using advanced techniques including nuclear magnetic resonance spectroscopy and X-ray crystallography. These methods provide crucial insights into the spatial arrangement of the molecule and potential binding sites for various enzymes or receptors. The unique conformational constraints imposed by the pyrrolidine ring of proline create distinctive structural characteristics that differentiate this dipeptide from others lacking cyclic amino acids.
Physical and Chemical Properties
Table 1: Key Physical and Chemical Properties of Prolyl-Glutamine
Property | Characteristic | Significance |
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Solubility | Water-soluble | Facilitates biological transport and utilization |
Stability | Stable under physiological conditions | Enables functional roles in biological systems |
pKa values | Multiple ionizable groups | Affects charge distribution and binding affinities |
Hydrophobicity | Moderate | Influences membrane interactions and protein binding |
Hydrogen bonding | Multiple donor and acceptor sites | Important for biomolecular recognition |
These properties significantly influence the behavior of Prolyl-Glutamine in biological systems and inform its potential applications in pharmaceutical development.
Synthesis and Metabolism
Biological Synthesis
In living organisms, Prolyl-Glutamine is primarily formed through two main processes. First, it can be produced through the sequential peptide bond formation between free proline and glutamine amino acids. Second, it may be generated during protein degradation when peptide fragments containing this particular amino acid sequence are released.
The intestine expresses pyrroline 5-carboxylate (P5C) synthase, which facilitates the conversion of glutamine to proline. This enzymatic pathway establishes proline as an end product of intestinal glutamine catabolism, highlighting the metabolic relationship between these two amino acids that constitute Prolyl-Glutamine .
Biochemical Functions
Role as a Signaling Molecule
Prolyl-Glutamine has been identified as functioning primarily as a signaling molecule in cellular processes. Research indicates it can influence several critical cellular functions, including:
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Regulation of gene expression
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Modulation of protein synthesis and degradation
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Influence on cellular energy metabolism
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Potential role in cell differentiation processes
Prolyl-Glutamine in Protein Structure
The presence of proline in this dipeptide is particularly significant for protein structural considerations. Proline's cyclic structure creates distinctive conformational constraints that can introduce kinks or bends in protein chains, often serving as a helix-breaking residue. This property makes Prolyl-Glutamine sequences potentially important in determining protein folding patterns and tertiary structures .
Relevance to Gluten Metabolism
Prolyl-Glutamine sequences are notably present in gluten proteins, which are significant in the pathogenesis of celiac disease. In individuals with celiac disease, certain proline-rich peptides from gluten, including the highly immunogenic 33-mer from wheat α-gliadin, resist degradation by normal digestive enzymes due to their high proline content .
These peptides can cross the mucosal epithelium of the small intestine where glutamine residues are deamidated by tissue transglutaminase, triggering the autoimmune response characteristic of celiac disease . This pathophysiological process underscores the importance of understanding Prolyl-Glutamine chemistry in the context of gastrointestinal immunology.
Research Applications
Experimental Models
The unique properties of Prolyl-Glutamine make it valuable in various research applications. Scientists utilize this dipeptide in:
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Structural biology studies examining peptide conformations
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Investigations of protein-protein interactions
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Development of peptide-based drug delivery systems
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Models for understanding dipeptide transport and metabolism
Enzyme | Source | Activity | Potential Application |
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spPEP | Eurygaster integriceps (Sunn pest) | Cleaves Pro-X bonds | Celiac disease therapy |
Neprosin | Pitcher plant | Degrades gliadin peptides | Gluten detoxification |
DPP-IV | Mammalian tissues | Cleaves X-Pro bonds | Protein digestion |
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